
8-Bromo-2',3',5'-tri-O-acetyladenosine
Vue d'ensemble
Description
8-Bromo-2',3',5'-tri-O-acetyladenosine, also known as this compound, is a useful research compound. Its molecular formula is C16H18BrN5O7 and its molecular weight is 472.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie organométallique
8-Bromo-2’,3’,5’-tri-O-acetyladenosine : est utilisé dans la synthèse de complexes de platine (II) avec des carbènes N-hétérocycliques . Ces complexes sont importants en raison de leurs applications potentielles en chimie médicinale, telles que le développement de nouveaux agents anticancéreux. La réaction avec Pt(PPh3)4 conduit à la formation d’un complexe avec un centre PtII lié au C-8 du dérivé d’adénosine.
Chimie médicinale
Le composé sert de précurseur à la création de nucléosides organométalliques . Ces nucléosides peuvent être fonctionnalisés pour améliorer leur activité biologique, ce qui constitue une stratégie prometteuse pour améliorer le profil thérapeutique des médicaments à base de nucléosides.
Amélioration de l’activité biologique
En modifiant la molécule de 8-Bromo-2’,3’,5’-tri-O-acetyladenosine, les chercheurs peuvent potentiellement augmenter l’activité biologique des médicaments . Ceci est particulièrement pertinent dans la recherche de nouveaux traitements pour les maladies où les médicaments actuels sont limités par la résistance ou les effets secondaires.
Spectroscopie RMN
Le composé est utilisé en spectroscopie RMN pour étudier l’influence cis de divers ligands . Ceci est crucial pour comprendre l’environnement électronique des centres métalliques dans les complexes, ce qui a des implications pour la catalyse et la conception de nouveaux matériaux.
Synthèse de complexes de métaux de transition
Il agit comme un ligand pour la synthèse de complexes de métaux de transition . Ces complexes ont un large éventail d’applications, y compris la catalyse, qui est vitale pour les procédés chimiques industriels.
Recherche pharmacologique
Études de méthylation de l’ADN
Le composé peut être utilisé dans l’étude de la méthylation de l’ADN, un processus qui est essentiel pour réguler l’expression des gènes et qui est souvent altéré dans le cancer .
Catalyse
Les dérivés d’adénosine modifiés peuvent être utilisés dans des processus catalytiques, ce qui pourrait conduire à des réactions chimiques plus efficaces et plus respectueuses de l’environnement .
Mécanisme D'action
Target of Action
The primary target of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine is the adenosine receptors . Adenosine receptors play a crucial role in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions .
Mode of Action
8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a potent and selective inhibitor that modulates adenosine signaling pathways . It interacts with adenosine receptors, leading to changes in the cellular response.
Biochemical Pathways
It is known to modulate adenosine signaling pathways , which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune response.
Pharmacokinetics
It is soluble in chloroform and dmso , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine’s action are largely dependent on the specific adenosine receptor it targets. By modulating adenosine signaling pathways, it can influence a variety of cellular processes, potentially leading to therapeutic effects in diseases such as cancer, cardiovascular disorders, and inflammatory conditions .
Action Environment
The action, efficacy, and stability of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more effective in certain biological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-Bromo-2',3',5'-tri-O-acetyladenosine involves the protection of the hydroxyl groups on adenosine followed by bromination and deprotection of the acetyl groups.", "Starting Materials": [ "Adenosine", "Acetic anhydride", "Acetic acid", "Bromine", "Sodium acetate", "Methanol" ], "Reaction": [ "Adenosine is reacted with acetic anhydride and a catalytic amount of acetic acid to form 2',3',5'-tri-O-acetyladenosine.", "The resulting product is then dissolved in methanol and cooled to 0°C.", "Bromine is slowly added to the solution and the mixture is stirred for 2 hours at 0°C.", "Sodium acetate is added to the reaction mixture to neutralize the excess bromine.", "The resulting product, 8-Bromo-2',3',5'-tri-O-acetyladenosine, is isolated by filtration and the acetyl groups are deprotected with sodium methoxide in methanol to yield the final product." ] } | |
Numéro CAS |
31281-86-4 |
Formule moléculaire |
C16H18BrN5O7 |
Poids moléculaire |
472.25 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11+,12+,15-/m1/s1 |
Clé InChI |
HRCLVNMFELGYPE-CKRXIKOQSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C |
| 31281-86-4 | |
Synonymes |
8-Bromo-adenosine 2’,3’,5’-Triacetate; 2’,3’,5’-Tri-O-acetyl-8-bromoadenosine; NSC 79212; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-bromo-2',3',5'-tri-O-acetyladenosine a useful starting material for synthesizing organometallic compounds?
A1: this compound is a valuable precursor for synthesizing organometallic complexes because of the reactivity of the bromine atom at the C8 position of the purine ring. [, ] This bromine atom can undergo oxidative addition reactions with transition metal complexes like palladium(0) and platinum(0) complexes. [, ] This reaction allows for the direct introduction of a metal center onto the adenosine molecule, creating a platform for developing novel metal-based drugs and catalysts. [, ]
Q2: How does the presence of the ribose moiety in this compound and its derivatives affect the properties of the resulting platinum(II) N-heterocyclic carbene complexes?
A2: The ribose moiety in these complexes significantly influences their properties in two main ways. Firstly, the presence of the ribose ring, especially in its deprotected form, enhances the water solubility of the complexes. [] This is crucial for potential biological applications, as it allows for better interaction with biological systems. Secondly, the ribose ring can participate in hydrogen bonding interactions, potentially influencing the complex's overall stability and its interactions with biological targets. []
Q3: How does the coordination of this compound to platinum(II) influence the electronic properties of the resulting complexes?
A3: Coordination of this compound to platinum(II) leads to the formation of N-heterocyclic carbene complexes with distinct electronic properties. [] Specifically, these complexes exhibit a significant decrease in the ¹JPt,P coupling constant compared to the precursor platinum complexes. [] This decrease, exceeding 300 Hz, indicates a strong cis-influence of the N-heterocyclic carbene ligand compared to the initial azolato ligand. [] This strong cis-influence can potentially impact the reactivity and stability of the resulting platinum(II) complexes, influencing their potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


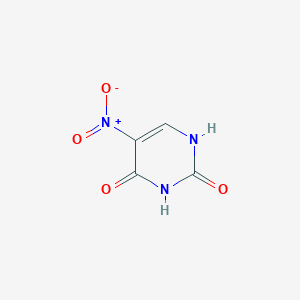
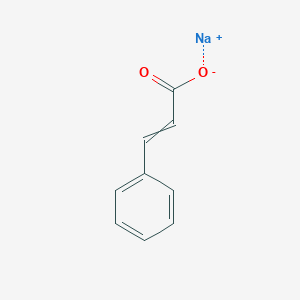
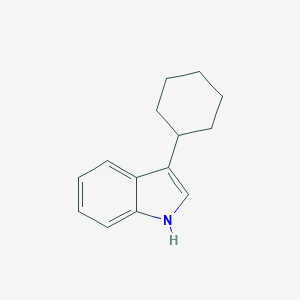
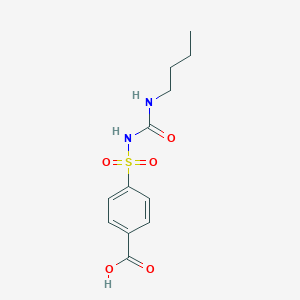


![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
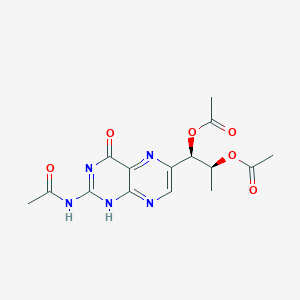

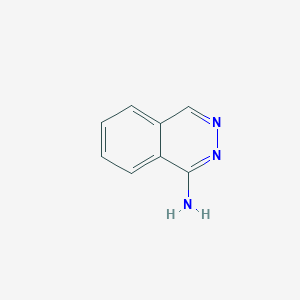

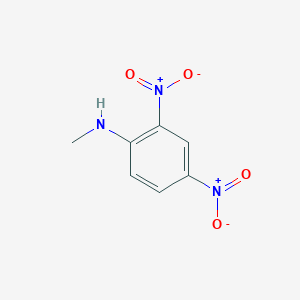
![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)

